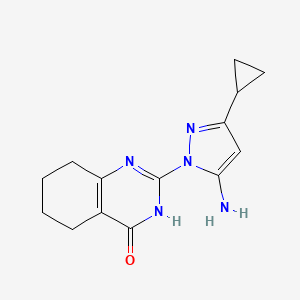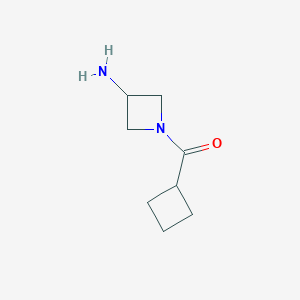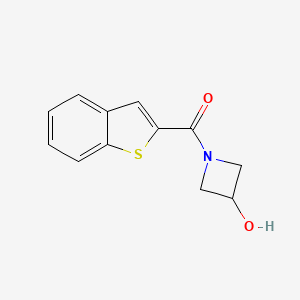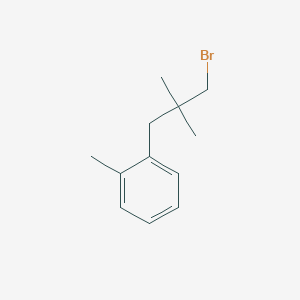
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Übersicht
Beschreibung
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, commonly referred to as 3-bromo-2,2-dimethylpropylbenzene or BDB, is an aromatic organic compound with a molecular formula of C10H14Br. It is a colorless liquid with a strong, pungent odor, and is used in a variety of industrial applications. BDB is a useful reagent for organic synthesis, and has been used in the synthesis of a variety of organic compounds including pharmaceuticals, dyes, and fragrances. BDB is also used as a catalyst in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, as a brominated aromatic compound, shares related chemical characteristics and applications with its bromo-substituted benzene counterparts. Research has focused on the regioselective bromination of substituted benzenes and their conversion into various functionalized compounds. For instance, the NBS bromination of dimethoxydimethylbenzene under different conditions has been explored for synthesizing brominated derivatives, which are further converted into sulfur-containing quinone derivatives, demonstrating the potential for creating complex organic molecules from bromo-substituted benzene derivatives (Aitken et al., 2016).
Thermochemical Studies
Thermochemical studies of halogen-substituted methylbenzenes, including bromo-substituted derivatives, have been conducted to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such research provides insights into the physical properties and stability of these compounds, essential for their application in various chemical processes (Verevkin et al., 2015).
Organic Synthesis Applications
In organic synthesis, bromo-substituted benzenes are valuable intermediates for constructing complex molecules. Research into the ring expansion to form 1-bromo-alumacyclonona-tetraene illustrates the use of bromo-substituted compounds in synthesizing cyclic organic structures, highlighting their versatility in organic synthesis (Agou et al., 2015).
Electrochemical Reduction Processes
The electrochemical reduction of bromo-substituted dithioates has been explored, leading to the formation of benzo[b]thiophenes, demonstrating the utility of bromo-substituted benzenes in electrochemical synthesis and the generation of heterocyclic compounds (Voss & Dannat, 2015).
Crystallographic Studies
Crystallographic studies of bromo-substituted benzene derivatives provide valuable information on their molecular structure and potential interactions in solid-state forms. This knowledge is crucial for the design of materials and pharmaceuticals where molecular packing can affect properties and efficacy (Penthala et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQGNJAXOJEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



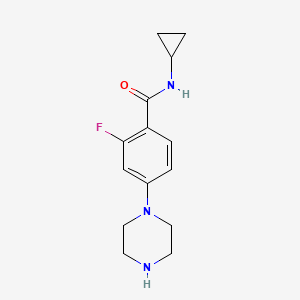
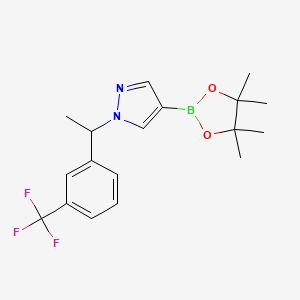

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
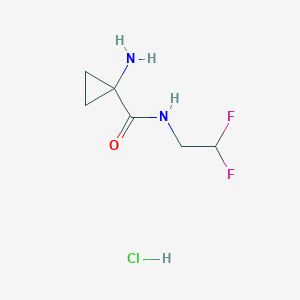
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)
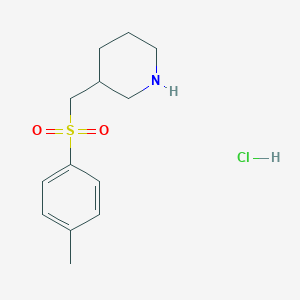
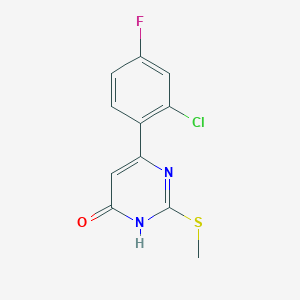
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)
